2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid

概要

説明

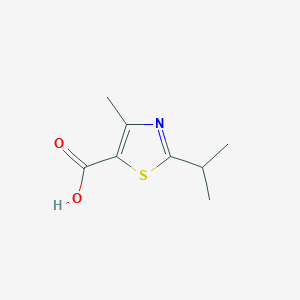

2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound with the molecular formula C8H11NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methylthiazole with carbon dioxide in the presence of a base, such as potassium carbonate, in a solvent like methanol . The reaction mixture is stirred at room temperature, and the product is isolated by extraction and purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product .

化学反応の分析

Types of Reactions: 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

科学的研究の応用

Antimicrobial Properties

Research indicates that 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. This property positions it as a candidate for developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It interacts with enzymes and receptors involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the compound's activity against certain cancer cell lines. Its structural features allow it to inhibit the proliferation of cancer cells, indicating potential use in oncology . For instance, compounds derived from thiazole structures have shown promising results in targeting breast cancer and other malignancies .

Pesticidal Activity

In agriculture, this compound may serve as a pesticide or fungicide due to its biological activity. Its effectiveness against plant pathogens could help improve crop yields and reduce reliance on traditional chemical pesticides.

Plant Growth Regulation

The compound's ability to influence plant growth processes makes it a candidate for use as a growth regulator. Research into its effects on plant metabolism could lead to innovative agricultural practices that enhance productivity while minimizing environmental impact.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This finding supports its potential as an alternative to conventional antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of this compound. The compound was shown to reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating chronic inflammatory conditions.

Case Study 3: Agricultural Impact

Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops while promoting growth. These results highlight its dual role as both a biopesticide and a growth enhancer.

作用機序

The mechanism of action of 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring’s aromaticity and electron distribution play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

- 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid

- 2-Methyl-1,3-thiazole-5-carboxylic acid

- 2-(3,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- 2-(4-Ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Comparison: Compared to its analogs, 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid exhibits unique properties due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for specific applications .

生物活性

2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (commonly referred to as 2-IMT-5-COOH) is a heterocyclic compound notable for its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial effects, anti-inflammatory potential, and anticancer activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

2-IMT-5-COOH has the molecular formula and features a thiazole ring with both sulfur and nitrogen atoms. Its structure includes an isopropyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that 2-IMT-5-COOH exhibits significant antimicrobial properties, particularly against various bacterial strains. A study highlighted its efficacy against gram-positive and gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential use as a natural preservative in food products.

| Bacterial Strain | MIC (mg/L) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | High |

| Escherichia coli | 64 | Moderate |

| Salmonella enterica | 16 | Very High |

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, 2-IMT-5-COOH has been studied for its anti-inflammatory potential. It has shown promise in inhibiting pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.

A study conducted on animal models demonstrated that administration of 2-IMT-5-COOH led to a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key markers of inflammation.

3. Anticancer Activity

Emerging research suggests that 2-IMT-5-COOH may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of apoptotic pathways.

A notable case study involved human cancer cell lines treated with varying concentrations of 2-IMT-5-COOH, leading to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 40 |

The thiazole moiety in 2-IMT-5-COOH is critical for its bioactivity, allowing it to interact with various biological targets. Research has indicated that it may bind to enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. This binding affinity is essential for optimizing its therapeutic applications.

Synthesis and Applications

Several synthetic routes have been developed for producing 2-IMT-5-COOH, allowing for its availability in laboratory settings for further research. The compound's applications extend beyond pharmaceuticals; it is also being explored in agrochemical formulations due to its bioactive properties.

特性

IUPAC Name |

4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4(2)7-9-5(3)6(12-7)8(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCHZLUFNGBRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568119 | |

| Record name | 4-Methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137267-29-9 | |

| Record name | 4-Methyl-2-(1-methylethyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137267-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (2I4MTA5C) protect mild steel from corrosion?

A1: 2I4MTA5C acts as a corrosion inhibitor by adsorbing onto the surface of the mild steel. [] This adsorption creates a protective layer that hinders the interaction between the corrosive environment (in this case, an acidic solution) and the metal surface. The research used electrochemical impedance spectroscopy and polarization curves to demonstrate that the presence of 2I4MTA5C significantly increased the resistance of mild steel to corrosion in a 0.5 M HCl solution. [] The study also found a 95.1% reduction in corrosion current density, further supporting the effectiveness of 2I4MTA5C as a corrosion inhibitor. []

Q2: How does the molecular structure of 2I4MTA5C contribute to its effectiveness as a corrosion inhibitor?

A2: The researchers investigated the relationship between the molecular structure of 2I4MTA5C and its electrochemical behavior using quantum theoretical calculations. [] The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies suggest that 2I4MTA5C can readily donate electrons to the metal surface, facilitating strong adsorption and the formation of a stable protective layer. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。